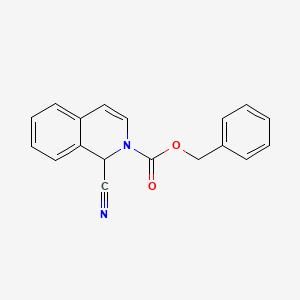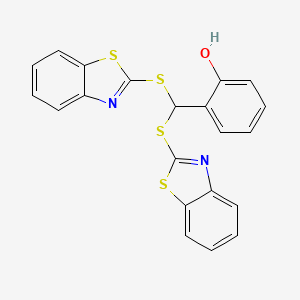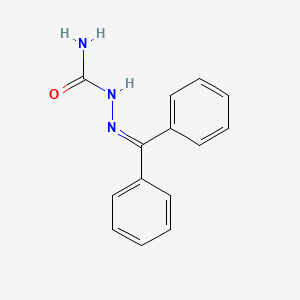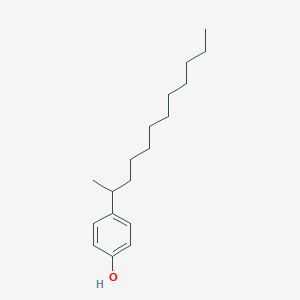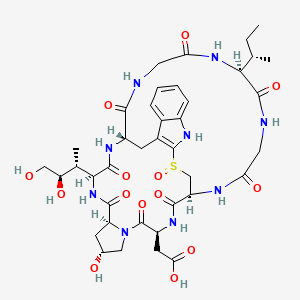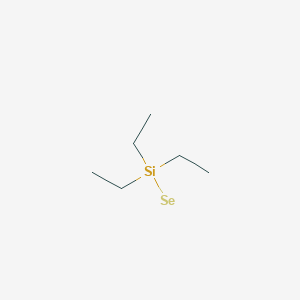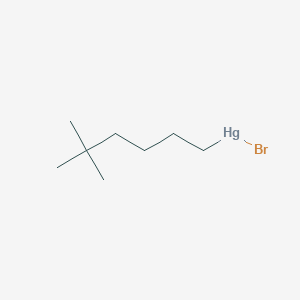
CID 78062286
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062286” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78062286” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the efficient formation of the compound. Common solvents used in the synthesis include organic solvents like dichloromethane and ethanol.
Catalysts and Reagents: Catalysts and reagents, such as acids, bases, and oxidizing agents, are employed to facilitate the chemical reactions. For example, palladium catalysts may be used in coupling reactions to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for research and commercial applications. The industrial production methods involve:
Batch Processing: The compound is synthesized in large batches using reactors designed to handle the required reaction conditions.
Purification: After synthesis, the compound undergoes purification processes, such as crystallization and chromatography, to achieve the desired purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “CID 78062286” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of “this compound” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
The compound “CID 78062286” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “CID 78062286” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Pathway Modulation: By interacting with key molecules in signaling pathways, the compound can alter cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
The compound “CID 78062286” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 12345678: This compound shares a similar core structure but differs in the functional groups attached.
CID 23456789: Another compound with a comparable backbone but distinct substituents.
CID 34567890: A related compound with variations in the side chains and functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts unique properties and reactivity. Its distinct functional groups and molecular configuration make it a valuable compound for various research applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
Al2Zr3 |
|---|---|
Peso molecular |
327.64 g/mol |
InChI |
InChI=1S/2Al.3Zr |
Clave InChI |
MKCFUHMJWKJIBM-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Zr].[Zr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


